1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone

Physicochemical profiling Membrane permeability SAR library design

1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone (CAS 953946-58-2; IUPAC: 2-(3-methylphenyl)-1-(2-phenylmorpholin-4-yl)ethan-1-one) is a synthetic small-molecule morpholine derivative with molecular formula C₁₉H₂₁NO₂ and molecular weight 295.4 g/mol. The compound features a 2-phenyl-substituted morpholine ring linked via an ethanone bridge to a meta-tolyl (3-methylphenyl) group, creating a stereogenic center at the morpholine C2 position.

Molecular Formula C19H21NO2
Molecular Weight 295.382
CAS No. 953946-58-2
Cat. No. B2727827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone
CAS953946-58-2
Molecular FormulaC19H21NO2
Molecular Weight295.382
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C19H21NO2/c1-15-6-5-7-16(12-15)13-19(21)20-10-11-22-18(14-20)17-8-3-2-4-9-17/h2-9,12,18H,10-11,13-14H2,1H3
InChIKeyQPBBSXCMVHWCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone (CAS 953946-58-2): Core Chemical Identity and Structural Baseline for Procurement


1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone (CAS 953946-58-2; IUPAC: 2-(3-methylphenyl)-1-(2-phenylmorpholin-4-yl)ethan-1-one) is a synthetic small-molecule morpholine derivative with molecular formula C₁₉H₂₁NO₂ and molecular weight 295.4 g/mol . The compound features a 2-phenyl-substituted morpholine ring linked via an ethanone bridge to a meta-tolyl (3-methylphenyl) group, creating a stereogenic center at the morpholine C2 position [1]. It is commercially supplied as a screening compound by multiple vendors including Life Chemicals, with pricing in the $54–$248 range depending on quantity (1 mg–100 mg) [1]. The 2-phenylmorpholine scaffold is structurally related to the morpholine class of bioactive molecules, including the clinical anorectic agent Fenbutrazate, though 1-(2-phenylmorpholino)-2-(m-tolyl)ethanone itself has limited published primary pharmacological characterization [2].

Why Generic Morpholine Ethanones Cannot Replace 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone in Structure-Activity Programs


Substituting a generic morpholino-ethanone for 1-(2-phenylmorpholino)-2-(m-tolyl)ethanone introduces critical alterations in lipophilicity, steric bulk, and molecular recognition potential. The 2-phenyl substituent on the morpholine ring distinguishes this compound from the simpler des-phenyl analog 1-morpholino-2-(m-tolyl)ethanone, which lacks the aromatic ring at the morpholine C2 position and has a substantially lower molecular weight (219.28 vs. 295.4 g/mol) [1]. This structural feature creates a stereogenic center and contributes an additional phenyl ring capable of π–π stacking and hydrophobic interactions, while the meta-tolyl group on the ethanone side provides a methyl-substituted aromatic surface not present in ortho- or para-tolyl isomers [2]. Within the phenylmorpholine ethanone sub-class, even minor substituent changes (e.g., replacing m-tolyl with 4-methoxyphenoxy or 2-chlorophenyl) yield compounds with distinct molecular recognition profiles, as evidenced by the differentiated biological annotation of close analogs catalogued in commercial screening libraries [3]. Procurement of the exact CAS 953946-58-2 structure is therefore essential for SAR continuity, as physicochemical descriptors including computed XLogP3 (2.8) and topological polar surface area (29.5 Ų) are unique to this specific substitution pattern and cannot be matched by generic class representatives [1].

Quantitative Differentiation Evidence for 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone (CAS 953946-58-2) Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation Versus Des-Phenyl Morpholino Analog

1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone (CAS 953946-58-2) exhibits a 34.7% higher molecular weight (295.4 g/mol) compared to the des-phenyl analog 1-morpholino-2-(m-tolyl)ethanone (219.28 g/mol), driven by the additional 2-phenyl substituent on the morpholine ring [1][2]. The computed XLogP3 of 2.8 for the target compound reflects the lipophilic contribution of both the 2-phenyl and m-tolyl aromatic rings, whereas the des-phenyl analog, lacking the 2-phenyl group, is expected to have a substantially lower XLogP (estimated ~1.0–1.5 based on the loss of one aromatic ring contribution) [1]. This lipophilicity difference has direct implications for membrane passive permeability predictions and compound partitioning in cellular assays.

Physicochemical profiling Membrane permeability SAR library design

Rotatable Bond and Stereochemical Complexity Differentiation Versus 3-Methyl-Substituted Morpholine Analog

The target compound (CAS 953946-58-2) possesses 3 rotatable bonds and one undefined stereocenter at the morpholine C2 position (racemic mixture supplied), as determined from its SMILES representation Cc1cccc(CC(=O)N2CCOC(c3ccccc3)C2)c1 [1]. In contrast, 1-[(2S,3S)-3-methyl-2-phenylmorpholin-4-yl]ethanone (CAS 62702-41-4) contains an additional methyl substituent at the morpholine C3 position, introducing a second defined stereocenter and altering the conformational landscape . The target compound's lower stereochemical complexity (one vs. two stereocenters) may simplify synthetic access and reduce diastereomer-related analytical burden during SAR exploration, while still providing the key 2-phenylmorpholine pharmacophoric element.

Conformational flexibility Stereochemistry Target engagement

Class-Level Cytochrome P450 2A13 Inhibitory Potential of Phenylmorpholine Derivatives

Patent US8598165B2 discloses a series of morpholine derivatives as selective inhibitors of cytochrome P450 2A13 (CYP2A13), an enzyme implicated in the metabolic activation of tobacco-specific nitrosamine carcinogens in the lung [1]. The patent teaches that 2-phenyl-substituted morpholines, as a structural class, exhibit CYP2A13 inhibitory activity, providing a mechanistic rationale for evaluating CAS 953946-58-2 in lung cancer chemoprevention models [1]. While the specific compound 1-(2-phenylmorpholino)-2-(m-tolyl)ethanone is not explicitly exemplified in the patent claims, its 2-phenylmorpholine core aligns with the patented pharmacophore. By contrast, simple N-substituted morpholines without the 2-phenyl group (e.g., 1-morpholino-2-(m-tolyl)ethanone) fall outside the selectivity-conferring structural features described for CYP2A13 over CYP2A6 selectivity [1].

CYP inhibition Cancer chemoprevention Metabolic stability

Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound has a computed topological polar surface area (TPSA) of 29.5 Ų and 2 hydrogen bond acceptor (HBA) atoms (the morpholine oxygen and the ethanone carbonyl oxygen), with zero hydrogen bond donor atoms [1]. This TPSA value falls well below the commonly cited threshold of 60–70 Ų for favorable passive blood-brain barrier (BBB) penetration, and below 140 Ų for oral absorption [2]. In comparison, clinical morpholine derivative Fenbutrazate (CAS 4378-36-3), a morpholine-based psychostimulant with demonstrated CNS activity, has a higher TPSA due to its ester functionality [3]. The absence of H-bond donors in CAS 953946-58-2 is a distinguishing feature that may favor membrane permeation relative to analogs bearing hydroxyl or amine substituents.

CNS drug design BBB permeability Physicochemical property optimization

Commercial Availability and Pricing Benchmarking Versus Structurally Related Phenylmorpholine Screening Compounds

CAS 953946-58-2 is commercially stocked by Life Chemicals (catalog F5027-0064) at multiple quantity tiers: 1 mg ($54), 5 mg ($69), 20 mg ($99), 50 mg ($160), and 100 mg ($248) [1]. This pricing places it in the standard commercial screening compound range. By comparison, close structural analogs such as 2-(4-methoxyphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one (CAS 922348-69-4) and 2-(2-chlorophenyl)-1-(2-phenylmorpholin-4-yl)ethan-1-one (CAS 1210188-61-6) are also commercially available but may differ in supplier coverage and lead times [2]. The availability of CAS 953946-58-2 from multiple suppliers (Life Chemicals, Zouping Mingyuan, Hefei Zhongkesai, Jincang Pharmaceutical, Taizhou Jiayin, Zhangzhou Sinobioway Peptide) indicates stable supply chain redundancy, reducing single-supplier procurement risk [1].

Compound procurement Screening library Vendor comparison

Spectral Database Coverage Gap: Target Compound Versus 1-Morpholino-2-(m-tolyl)ethanone in Analytical Reference Libraries

A search of the Wiley SpectraBase and KnowItAll spectral libraries reveals that the des-phenyl analog 1-morpholino-2-(m-tolyl)ethanone is documented with 1 FTIR and 1 MS (GC) reference spectrum [1], whereas CAS 953946-58-2 has no reference spectra indexed in publicly accessible spectral databases at the time of this analysis. This represents a characterization gap that procurement teams should address by requesting or generating in-house analytical data (¹H/¹³C NMR, HRMS, FTIR, HPLC purity trace) upon compound acquisition . The absence of published spectral data for the target compound contrasts with the well-characterized des-phenyl analog and underscores the importance of vendor-provided certificates of analysis for identity confirmation.

Analytical characterization Spectral libraries Quality control

Recommended Application Scenarios for 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone (CAS 953946-58-2) Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of 2-Phenylmorpholine Kinase Inhibitor Scaffolds

The 2-phenylmorpholine core of CAS 953946-58-2 provides a structurally defined starting point for SAR programs targeting kinase inhibition, leveraging the morpholine ring as a hinge-binding or solvent-exposed motif. The m-tolyl ethanone substituent introduces a modifiable vector amenable to further functionalization (e.g., halogenation, nitration, or biaryl coupling at the meta-methyl position). Procurement of this compound enables systematic comparison with para- and ortho-tolyl isomers, as well as with halogen-substituted phenyl analogs (e.g., CAS 1210188-61-6, the 2-chlorophenyl derivative), to map steric and electronic requirements for target engagement [1]. The racemic nature of the supplied material also allows for evaluation of stereochemical dependence and, if activity is confirmed, subsequent chiral resolution for enantiomer-specific profiling .

CNS-Penetrant Screening Library Enrichment Based on Favorable Physicochemical Properties

With a computed TPSA of 29.5 Ų (well below the 60–70 Ų BBB penetration threshold) and zero hydrogen bond donors, CAS 953946-58-2 meets key physicochemical criteria associated with CNS drug-likeness [1]. This compound is suitable for inclusion in CNS-focused screening libraries, particularly in programs investigating morpholine-based neurotransmitter receptor modulators. The XLogP3 of 2.8 balances lipophilicity for membrane passage while remaining within the typically acceptable range (1–4) for CNS drug candidates. Procurement for CNS screening panels is further justified by the clinical precedent of CNS-active morpholine derivatives such as Fenbutrazate, which shares the phenylmorpholine scaffold [2].

Cytochrome P450 2A13 Inhibition Studies in Lung Cancer Chemoprevention Research

The 2-phenylmorpholine substructure of CAS 953946-58-2 aligns with the pharmacophore described in US8598165B2 for selective CYP2A13 inhibitors, which are of interest for blocking the metabolic activation of tobacco-specific nitrosamines (e.g., NNK) in the lung [1]. Researchers investigating lung cancer chemoprevention strategies may evaluate this compound alongside structurally diverse morpholine derivatives to establish CYP2A13 vs. CYP2A6 selectivity profiles. The compound's commercial availability from multiple vendors facilitates acquisition for initial in vitro CYP inhibition screening using recombinant enzyme assays, with the caveat that direct CYP2A13 IC50 data have not been published for this specific compound and must be generated de novo [1].

Analytical Method Development and Reference Standard Qualification for Phenylmorpholine Intermediate Characterization

Given the absence of public reference spectra for CAS 953946-58-2 [1], this compound presents an opportunity for analytical chemistry groups to develop and validate LC-MS, GC-MS, and NMR methods for phenylmorpholine ethanones. Upon generation of certified reference data (¹H/¹³C NMR, HRMS, HPLC purity), the compound can serve as an in-house reference standard for characterizing related synthetic intermediates and reaction products in medicinal chemistry workflows. The well-defined structure (confirmed by InChI and SMILES representations) and commercial availability at multiple purity grades support its use as a chromatography system suitability standard .

Quote Request

Request a Quote for 1-(2-Phenylmorpholino)-2-(m-tolyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.